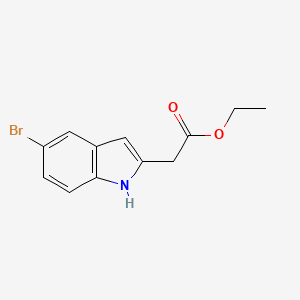![molecular formula C12H18N4O2 B12976530 tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)
tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate: This compound is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[111]pentan-1-yl)carbamate typically involves multiple steps One common method starts with the preparation of the bicyclo[11The final step involves the protection of the amine group with a tert-butyl carbamate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: As a ligand in CuAAC, it facilitates the formation of 1,2,3-triazoles from azides and alkynes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in CuAAC reactions.
Solvents: Common solvents include water and organic solvents like dichloromethane.
Major Products: The major products of these reactions are typically 1,2,3-triazole derivatives, which are valuable in various chemical and biological applications .
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: Facilitates the attachment of biomolecules to various substrates, useful in imaging and diagnostics.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The primary mechanism of action for tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its role as a ligand in CuAAC. It accelerates the reaction rates and suppresses cell cytotoxicity, making it highly biocompatible . The compound interacts with copper(I) ions to facilitate the cycloaddition of azides and alkynes, forming stable triazole rings .
Comparison with Similar Compounds
tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate: Another triazole-containing compound with similar applications in click chemistry.
BTTAA: A water-soluble ligand for CuAAC that also accelerates reaction rates and suppresses cytotoxicity.
Uniqueness: tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate is unique due to its bicyclo[1.1.1]pentane core, which provides enhanced stability and reactivity compared to other triazole-containing compounds .
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(2H-triazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-10(2,3)18-9(17)14-12-5-11(6-12,7-12)8-4-13-16-15-8/h4H,5-7H2,1-3H3,(H,14,17)(H,13,15,16) |
InChI Key |
GIAMPVNLXLSMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=NNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


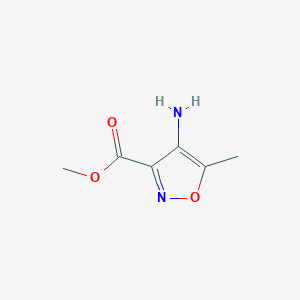
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)

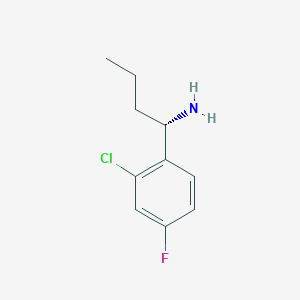
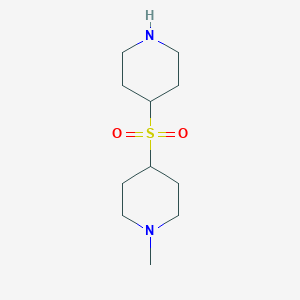
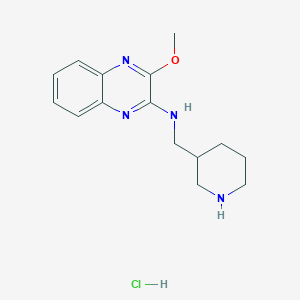
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)


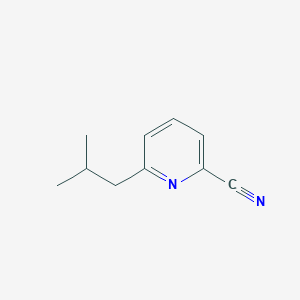
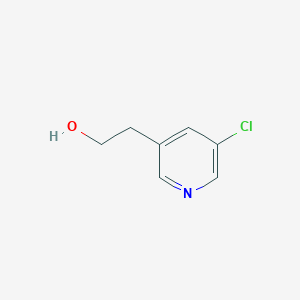
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
